molecular formula C12H13NO B14567701 2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- CAS No. 61564-05-4

2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl-

Cat. No.: B14567701
CAS No.: 61564-05-4
M. Wt: 187.24 g/mol
InChI Key: SLUVATFJGSRDLN-UHFFFAOYSA-N
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Description

2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. The structure of this compound includes a benzene ring fused to an azepine ring, with two methyl groups attached at the 4th and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- can be achieved through several methods. One common approach involves the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization . Another method includes the reductive rearrangement of oximes in the presence of boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Propylphosphonic anhydride as a catalyst.

    Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.

    Substitution: Phosphoryl chloride under reflux conditions.

Major Products Formed

    Oxidation: Benzazepinones.

    Reduction: Amines and subsequent cyclized products.

    Substitution: Quinoline derivatives.

Scientific Research Applications

2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.

Properties

CAS No.

61564-05-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4,7-dimethyl-1,5-dihydro-1-benzazepin-2-one

InChI

InChI=1S/C12H13NO/c1-8-3-4-11-10(5-8)6-9(2)7-12(14)13-11/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

SLUVATFJGSRDLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C1)C=C(C=C2)C

Origin of Product

United States

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